molecular formula C19H19ClN2O4 B11125614 2-(4-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(4-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11125614
M. Wt: 374.8 g/mol
InChI Key: JBLTXIALGWLKRM-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound combines the indole moiety with a trimethoxyphenyl group, potentially enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Acylation: The chlorinated indole is then acylated with 3,4,5-trimethoxyphenylacetic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and process control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloro group on the indole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various biological targets, while the trimethoxyphenyl group may enhance binding affinity and specificity. Potential pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chloro group at the 4-position of the indole ring and the trimethoxyphenyl group makes 2-(4-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide unique. These structural features can significantly impact its chemical reactivity, biological activity, and potential therapeutic applications.

Properties

Molecular Formula

C19H19ClN2O4

Molecular Weight

374.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19ClN2O4/c1-24-16-9-12(10-17(25-2)19(16)26-3)21-18(23)11-22-8-7-13-14(20)5-4-6-15(13)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

JBLTXIALGWLKRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

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